4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine
Description
The compound 4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine features a piperidine core substituted with a (4-methoxyphenyl)sulfonyl group at the 1-position and an imidazole-containing methyl group at the 4-position. The sulfonyl moiety, derived from 4-methoxyphenyl, acts as an electron-withdrawing group (EWG) and may serve as a protecting group or influence reactivity in synthetic pathways . The imidazole ring, a heterocycle with nitrogen atoms at positions 1 and 3, is known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metal coordination properties .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-2-4-16(5-3-15)23(20,21)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZBUABJCLESCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize 1H-imidazole and then react it with appropriate reagents to introduce the piperidine and methoxyphenylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The methoxyphenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Substituted methoxyphenylsulfonyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antimicrobial agent.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Piperidine Sulfonyl Derivatives
Example Compound : 2-Isocyanato-1-[(4-methylphenyl)sulfonyl]piperidine (from )
- Structural Similarities : Both compounds share a piperidine ring and a para-substituted phenylsulfonyl group.
- Key Differences: Substituent on Sulfonyl: The target compound uses a 4-methoxyphenyl group, while the compared compound has a 4-methylphenyl group. Functional Group at Piperidine 4-Position: The target compound features a flexible imidazolylmethyl group, whereas the compared compound has a rigid isocyanate (-NCO) group. This difference impacts reactivity; the imidazole may participate in hydrogen bonding, while the isocyanate is reactive toward nucleophiles.
Implications :
- The 4-methoxyphenylsulfonyl group in the target compound may offer improved solubility in polar solvents compared to 4-methylphenyl derivatives.
- The imidazolylmethyl substituent could enhance binding to biological targets (e.g., enzymes or receptors) compared to isocyanate-containing analogs.
Imidazole-Containing Heterocycles
Example Compound : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (from )
- Structural Similarities : Both compounds incorporate an imidazole ring, a common feature in bioactive molecules.
- Key Differences: Core Structure: The target compound uses a piperidine ring, while the compared compound has a bipyridine scaffold. Piperidine’s saturated ring may confer greater conformational flexibility. Synthetic Pathway: The target compound’s sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr), similar to the bipyridine derivative’s synthesis.
Implications :
- The piperidine core in the target compound may improve metabolic stability compared to aromatic bipyridine systems.
- Fluorescence properties observed in the bipyridine derivative (due to extended conjugation) are unlikely in the target compound, given its lack of aromatic amine groups.
Sulfonyl Protecting Groups
Example Groups: Tosyl (p-toluenesulfonyl), Nosyl (2-nitrobenzenesulfonyl), and Moz [(4-methoxyphenyl)sulfonyl (OS)]
- Comparison of Sulfonyl Groups :
| Group | Substituent | Electronic Effect | Stability/Deprotection Conditions |
|---|---|---|---|
| Tosyl | 4-CH₃ | Weakly electron-donating | Requires strong acids/bases |
| Nosyl | 2-NO₂ | Strongly electron-withdrawing | Mild reducing conditions |
| Moz (OS) | 4-OCH₃ | Electron-donating | Moderate conditions (e.g., TFA) |
Implications :
- Deprotection of the Moz group may require milder conditions compared to tosyl, enhancing its utility in sensitive reactions.
Research Findings and Theoretical Properties
Physicochemical Properties (Theoretical Comparison)
| Property | Target Compound | 2-Isocyanato-1-[(4-methylphenyl)sulfonyl]piperidine | Bipyridine-Imidazole Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~363.4 (calculated) | ~320.3 | ~385.4 |
| LogP (Predicted) | ~1.8 (imidazole increases polarity) | ~2.5 (isocyanate reduces polarity) | ~2.2 (aromatic amines increase) |
| Solubility | Moderate in polar solvents | Low in water, soluble in DMSO | Low due to aromaticity |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an imidazole ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which are critical for its biological interactions.
1. Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the imidazole ring have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 4-Imidazolyl derivatives | Antifungal against Aspergillus fumigatus | |
| 4-Methoxyphenyl imidazole | Antibacterial activity |
2. Opioid Receptor Affinity
Research on similar piperidine derivatives has demonstrated their potential as selective delta-opioid receptor agonists. These compounds have been evaluated for their anxiolytic and antidepressant-like effects in animal models.
| Test Model | Effect Observed | Reference |
|---|---|---|
| Mouse neonatal ultrasonic vocalization test | Anxiolytic-like effects | |
| Mouse tail suspension test | Antidepressant-like effects |
The biological activity of this compound is believed to be mediated through its interaction with various receptors in the central nervous system, particularly opioid receptors. The imidazole moiety enhances its binding affinity to these receptors, leading to potential therapeutic effects in anxiety and depression.
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in a significant reduction in depressive behaviors as measured by the forced swim test. The results indicated that the compound's mechanism may involve modulation of serotonin and norepinephrine pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the compound's efficacy against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
